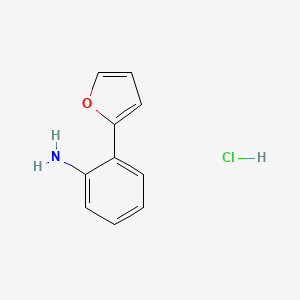

2-(furan-2-yl)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(furan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7H,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDQCJJWTAYECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(furan-2-yl)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible synthetic route, experimental protocols, and expected analytical data.

Synthesis of 2-(furan-2-yl)aniline and its Hydrochloride Salt

The synthesis of 2-(furan-2-yl)aniline can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this proposed synthesis, 2-bromoaniline is coupled with furan-2-boronic acid. The resulting 2-(furan-2-yl)aniline is then converted to its hydrochloride salt for improved stability and handling.

Synthesis of 2-(furan-2-yl)aniline via Suzuki-Miyaura Coupling

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a dried 100 mL round-bottom flask, add 2-bromoaniline (1.72 g, 10 mmol), furan-2-boronic acid (1.34 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Solvent Addition: Add a 3:1 mixture of toluene and water (40 mL).

-

Degassing: Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Catalyst Addition: Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol).

-

Reaction: Heat the mixture to 90°C and stir vigorously under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(furan-2-yl)aniline as a viscous oil.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-(furan-2-yl)aniline (1.59 g, 10 mmol) in 20 mL of diethyl ether.

-

Acidification: Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a yellow solid.[1]

Characterization Data

The following tables summarize the expected characterization data for 2-(furan-2-yl)aniline and its hydrochloride salt. The data is based on typical values for analogous compounds, as direct experimental data for this specific molecule is not widely available in the literature.

Physicochemical Properties

| Property | 2-(furan-2-yl)aniline | This compound |

| Molecular Formula | C₁₀H₉NO | C₁₀H₁₀ClNO |

| Molecular Weight | 159.19 g/mol [2] | 195.64 g/mol [3] |

| Appearance | Viscous oil | Yellow solid[1] |

| Melting Point | Not available | Not available |

Spectroscopic Data

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for 2-(furan-2-yl)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 | dd | 1H | H-5' (furan) |

| 7.20 - 7.05 | m | 2H | Ar-H |

| 6.85 - 6.70 | m | 2H | Ar-H |

| 6.60 | d | 1H | H-3' (furan) |

| 6.45 | dd | 1H | H-4' (furan) |

| 4.50 | br s | 2H | -NH₂ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for 2-(furan-2-yl)aniline

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C-2' (furan) |

| 145.0 | C-2 (aniline) |

| 142.0 | C-5' (furan) |

| 130.0 - 115.0 | Ar-C |

| 112.0 | C-3' (furan) |

| 108.0 | C-4' (furan) |

Table 3: IR and Mass Spectrometry Data

| Technique | 2-(furan-2-yl)aniline | This compound |

| IR (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1590, 1490 (Ar C=C stretch), 1250 (C-O-C stretch) | 3000-2800 (N⁺-H stretch, broad), 1600, 1500 (Ar C=C stretch) |

| MS (m/z) | 159 (M⁺), 130, 104, 77 | 159 ([M-Cl]⁺), 130, 104, 77 |

Visualizations

Synthesis Pathway

Caption: Suzuki-Miyaura coupling for 2-(furan-2-yl)aniline synthesis.

Experimental Workflow

Caption: Workflow from synthesis to characterization.

References

2-(furan-2-yl)aniline hydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science. The molecule incorporates both a furan ring and an aniline moiety, two scaffolds known to impart significant biological activity and unique physicochemical properties. The furan ring is an electron-rich aromatic system present in numerous clinically approved drugs and natural products, contributing to interactions with biological targets and influencing metabolic stability.[1][2] Aniline derivatives are also a cornerstone in drug discovery, serving as versatile intermediates and key pharmacophores.[3] This document details the known properties, a plausible synthetic route, and the potential therapeutic applications of this compound, providing a foundational resource for researchers in the field.

Physicochemical and Structural Data

This compound is the salt form of the parent compound 2-(furan-2-yl)aniline, enhancing its stability and solubility in aqueous media. The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 855948-13-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀ClNO | [4][6] |

| Molecular Weight | 195.65 g/mol | [6] |

| IUPAC Name | 2-(furan-2-yl)aniline;hydrochloride | [4] |

| Synonyms | 2-(2-Aminophenyl)furan hydrochloride, 2-(2-Furyl)aniline HCl | [4][6] |

| Physical Form | Yellow solid | [6] |

| Parent Compound CAS | 55578-79-5 (for 2-(furan-2-yl)aniline) | [7] |

| Parent Compound MW | 159.18 g/mol | [7] |

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of 2-(furan-2-yl)aniline (Buchwald-Hartwig Amination)

This protocol is a representative procedure based on established methods for palladium-catalyzed amination.

-

Reagent Preparation:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.02 mmol), XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 mmol), and a magnetic stir bar.

-

Add 2-bromofuran (1.0 mmol), aniline (1.2 mmol), and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 mmol).

-

Add anhydrous toluene or DMF (5 mL) as the solvent.

-

-

Reaction Execution:

-

Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-bromofuran) is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(furan-2-yl)aniline as the free base.

-

Formation of this compound

-

Salt Formation:

-

Dissolve the purified 2-(furan-2-yl)aniline (1.0 mmol) in anhydrous diethyl ether or ethyl acetate (10 mL).

-

Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (1.1 mmol, 0.55 mL) dropwise with stirring.

-

A precipitate should form upon addition.

-

-

Isolation:

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the synthesized compound should be confirmed using ¹H and ¹³C NMR. While specific data for this hydrochloride salt is not published, the spectra would be expected to show characteristic shifts for the furan and aniline protons and carbons. For comparison, the parent aniline shows ¹H NMR signals at δ 7.28 (t), 7.12 (t), 6.65 (t), and 6.61 (d), and ¹³C NMR signals at δ 151.73, 146.61, 140.89, 128.11, 117.01, 112.13, 109.30, 105.94, and 40.43 for a related N-substituted derivative.[8]

-

Mass Spectrometry (MS): Confirm the molecular weight by high-resolution mass spectrometry (HRMS).

-

Melting Point: Determine the melting point and compare it to analogous compounds. For reference, aniline hydrochloride has a melting point of 196-200 °C.[9]

Potential Biological and Pharmacological Significance

While this compound has not been extensively studied, its structural components suggest significant potential for biological activity. The furan scaffold is present in a wide range of therapeutic agents with diverse activities.

Logical Framework for Potential Therapeutic Applications

Caption: Conceptual framework of potential bioactivities.

Antimicrobial and Anticancer Potential

Numerous furan derivatives have demonstrated potent antimicrobial and anticancer activities.[1][2] For example, some 2-aroyl benzofuran derivatives have shown excellent antiproliferative activity with IC₅₀ values in the nanomolar range against various cancer cell lines.[10] Similarly, certain furan-based chalcones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The aniline portion of the molecule can be crucial for targeting specific enzymes, such as kinases, which are often dysregulated in cancer.[7]

The table below presents examples of reported biological activities for related furan-containing compounds, illustrating the therapeutic potential of this chemical class.

| Compound Class | Biological Activity | Potency (IC₅₀ / MIC) | Reference(s) |

| 2-Aroyl Benzofuran Derivatives | Anticancer (A549, HT-29) | Double-digit nanomolar range | [10] |

| Furan-Thiophene Chalcones | Antibacterial (S. pyogenes) | Inhibition zone: ~27 mm | [11] |

| 3-Aryl-3-(Furan-2-yl) Propanoic Acids | Antibacterial (E. coli) | MIC: 64 µg/mL | [1] |

| Furan-1,3,4-Oxadiazole Derivatives | Tyrosinase Inhibition | Binding Affinity: -13.30 kcal/mol (in silico) | [1] |

Conclusion

This compound is a compound with a promising structural profile for applications in drug discovery and development. While specific experimental data for this molecule is sparse, its synthesis can be reliably achieved through established cross-coupling methodologies. The combination of the furan and aniline moieties suggests a high potential for diverse biological activities, including antimicrobial and anticancer effects. This guide provides a foundational basis for researchers to initiate further investigation into the synthesis, characterization, and pharmacological evaluation of this and related compounds.

References

- 1. ijabbr.com [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 2-(Fur-2-yl)aniline hydrochloride | C10H10ClNO | CID 44119720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 855948-13-9|this compound|BLD Pharm [bldpharm.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Aniline hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 10. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Characterization of 2-(furan-2-yl)aniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(furan-2-yl)aniline hydrochloride, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for the hydrochloride salt, this guide presents a combination of data for the free base, 2-(furan-2-yl)aniline, and predicted values based on established spectroscopic principles for similar chemical structures. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical and Physical Properties

This compound is an aromatic amine containing a furan moiety. The hydrochloride salt form enhances its solubility in aqueous media, which can be advantageous for various applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO | PubChem[1] |

| Molecular Weight | 195.65 g/mol | CymitQuimica, PubChem[1][2] |

| Appearance | Yellow solid | CymitQuimica[2] |

| Purity | ≥98% | CymitQuimica[2] |

| CAS Number | 855984-13-9 | CymitQuimica, PubChem[1][2] |

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(furan-2-yl)aniline and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the aniline nitrogen to form the hydrochloride salt is expected to induce downfield shifts in the signals of the aromatic protons, particularly those on the aniline ring, due to the increased electron-withdrawing nature of the -NH₃⁺ group.

Table 2.1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | m | 4H | Aniline-H |

| ~7.6 | dd | 1H | Furan-H5 |

| ~6.8 | d | 1H | Furan-H3 |

| ~6.5 | dd | 1H | Furan-H4 |

| ~10-12 | br s | 3H | -NH₃⁺ |

Note: Predicted values are based on the analysis of related aniline and furan compounds. Actual experimental values may vary.

Table 2.2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Furan C2 |

| ~145 | Furan C5 |

| ~130-140 | Aniline C1, C2 |

| ~120-130 | Aniline C3, C4, C5, C6 |

| ~115 | Furan C3 |

| ~110 | Furan C4 |

Note: Predicted values are based on the analysis of related aniline and furan compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic bands for the aromatic rings, the furan moiety, and the ammonium group.

Table 2.3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2800-2500 | Broad, Strong | N-H stretch (ammonium salt) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1500 | Medium | N-H bend (ammonium salt) |

| ~1250 | Strong | Aryl C-N stretch |

| ~1015 | Medium | Furan C-O-C stretch |

| 885-730 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would typically be acquired for the free base after the loss of HCl.

Table 2.4: Expected Mass Spectrometry Data for 2-(furan-2-yl)aniline

| m/z | Interpretation |

| 159 | [M]⁺ (Molecular ion of the free base) |

| 130 | [M - CHO]⁺ |

| 104 | [M - C₃H₃O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an aromatic amine hydrochloride salt is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Acquisition Parameters for ¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum of a solid sample is:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the sample to nebulize and form charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ for the free base) are released.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General experimental workflows for NMR, IR, and Mass Spectrometry.

Caption: Relationship between spectroscopic techniques and derived chemical information.

References

Navigating the Solubility Landscape of 2-(Furan-2-yl)aniline Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(furan-2-yl)aniline hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's solubility, along with relevant experimental methodologies and a representative synthesis workflow.

Executive Summary

Solubility Profile of this compound

Precise, peer-reviewed quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound in a range of common laboratory solvents remains to be formally published. However, based on the general principles of organic chemistry and the known solubility of analogous compounds such as aniline hydrochloride, a qualitative assessment can be made. Aniline hydrochloride is known to be highly soluble in water, with a reported solubility of 1070 g/L at 25 °C.[1][2] Given the structural similarities, it is anticipated that this compound will also exhibit good solubility in polar protic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The hydrochloride salt formation significantly increases aqueous solubility. The polar furan and aniline moieties can engage in hydrogen bonding. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are capable of solvating the cation and anion of the salt. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt is incompatible with nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the thermodynamic solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Carefully pipette an aliquot of the clear supernatant, ensuring no solid particles are transferred.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the supernatant from the saturated solution using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Synthesis and Purification Workflow

The following diagram illustrates a representative workflow for the synthesis and purification of an arylfuran-aniline, which can be adapted for the preparation of this compound. The process typically involves a cross-coupling reaction followed by purification and salt formation.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for the scientific community. While quantitative data remains a key area for future research, the provided qualitative assessment and experimental protocols offer a robust starting point for any investigation involving this compound. The outlined synthesis and purification workflow further equips researchers with a practical framework for obtaining high-purity material for their studies.

References

quantum chemical calculations for 2-(furan-2-yl)aniline hydrochloride

An In-depth Technical Guide to the Quantum Chemical Analysis of 2-(furan-2-yl)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. It details a robust computational methodology, presents expected quantitative data in a structured format, outlines relevant experimental protocols for synthesis and characterization, and visualizes key workflows and relationships.

Computational Methodology

The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. DFT calculations are instrumental in determining the electronic structure, optimized geometry, and vibrational frequencies of the molecule.

A widely accepted and reliable level of theory for this class of compounds involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2] To ensure high accuracy, particularly for electronic properties and intermolecular interactions, the 6-311++G(d,p) basis set is recommended.[1][2][3][4] This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

All calculations should be performed in the gas phase to model the isolated molecule. The initial step involves a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

Quantitative Data Summary

The following tables summarize the representative quantitative data that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Optimized Geometrical Parameters

The geometry of the molecule provides fundamental insights into its stability and reactivity. Key bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(furan)-C(furan) | ~ 1.37 - 1.43 | |

| C(furan)-O | ~ 1.36 | |

| C(furan)-C(aniline) | ~ 1.46 | |

| C(aniline)-C(aniline) | ~ 1.39 - 1.41 | |

| C(aniline)-N | ~ 1.40 | |

| N-H | ~ 1.02 | |

| H-Cl | ~ 1.28 | |

| Bond Angles (°) | ||

| C-O-C (in furan) | ~ 106.5 | |

| C-C-C (in furan) | ~ 107.0 - 108.0 | |

| C(furan)-C(aniline)-C(aniline) | ~ 121.0 | |

| C(aniline)-C(aniline)-N | ~ 119.5 | |

| C-N-H | ~ 115.0 | |

| Dihedral Angle (°) | ||

| C(furan)-C(furan)-C(aniline)-C(aniline) | ~ 25.0 - 35.0 |

Note: These are representative values. Actual calculated values may vary slightly.

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule, allowing for direct comparison with experimental data. The table below lists some of the most characteristic vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹, Scaled) | Description |

| ν(N-H) stretch | ~ 3400 - 3500 | Stretching of the amine N-H bonds |

| ν(C-H) stretch (Aromatic) | ~ 3050 - 3150 | Stretching of C-H bonds in furan and aniline rings |

| ν(C=C) stretch (Aromatic) | ~ 1500 - 1600 | In-plane stretching of C=C bonds in the aromatic rings |

| δ(N-H) scissoring | ~ 1610 - 1640 | Bending motion of the -NH₃⁺ group |

| ν(C-N) stretch | ~ 1250 - 1350 | Stretching of the aniline C-N bond |

| ν(C-O-C) stretch (Furan) | ~ 1050 - 1150 | Asymmetric and symmetric stretching of the furan ether bond |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p).

Table 3: Global Reactivity Descriptors and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5]

| Property | Symbol | Formula | Representative Value (eV) |

| HOMO Energy | E_HOMO | - | ~ -6.5 |

| LUMO Energy | E_LUMO | - | ~ -1.2 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | ~ 5.3 |

| Ionization Potential | IP | -E_HOMO | ~ 6.5 |

| Electron Affinity | EA | -E_LUMO | ~ 1.2 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | ~ 3.85 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | ~ 2.65 |

| Chemical Softness | S | 1/(2η) | ~ 0.19 |

| Electrophilicity Index | ω | χ²/(2η) | ~ 2.79 |

| Dipole Moment | µ | - | ~ 8.5 D |

Table 4: Calculated Thermodynamic Properties

Thermodynamic properties are essential for understanding the stability and reaction energetics of the molecule. These are typically calculated at standard conditions (298.15 K and 1 atm).

| Property | Symbol | Representative Value |

| Zero-Point Vibrational Energy | ZPVE | ~ 135 kcal/mol |

| Total Enthalpy | H | Varies with basis set |

| Gibbs Free Energy | G | Varies with basis set |

| Entropy | S | ~ 110 cal/mol·K |

| Specific Heat Capacity (Constant Volume) | C_v | ~ 55 cal/mol·K |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a Suzuki cross-coupling reaction between 2-bromofuran and 2-aminophenylboronic acid, followed by salt formation.

-

Reaction Setup: To an oven-dried round-bottom flask, add 2-aminophenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and 2-bromofuran (1.1 eq) via syringe.

-

Reaction Condition: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (2-(furan-2-yl)aniline) by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Spectroscopic Characterization

-

FT-IR Spectroscopy: Record the FT-IR spectrum using a KBr pellet or an ATR accessory in the range of 4000-400 cm⁻¹. Compare the experimental vibrational frequencies with the scaled theoretical frequencies to assign the characteristic peaks.

-

NMR Spectroscopy:

-

¹H NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum to identify the chemical shifts and coupling constants of the aromatic and amine protons.

-

¹³C NMR: Record the proton-decoupled ¹³C NMR spectrum in the same solvent to identify the chemical shifts of all unique carbon atoms in the molecule.

-

-

UV-Visible Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum in the 200-800 nm range. The wavelength of maximum absorption (λ_max) can be compared to the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

Caption: Workflow for quantum chemical calculations.

Correlation of Theoretical and Experimental Data

Caption: Correlation between theoretical and experimental data.

References

Crystal Structure Analysis of 2-(Furan-2-yl)aniline Hydrochloride: A Methodological Overview

For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of a molecule is paramount for predicting its physicochemical properties, biological activity, and potential for polymorphism. This guide outlines the essential components of a crystal structure analysis, using the target compound 2-(furan-2-yl)aniline hydrochloride as a case study. However, it is critical to note that, at the time of this writing, the specific crystal structure of this compound has not been deposited in publicly accessible crystallographic databases.

Therefore, this document will serve as a methodological template, detailing the requisite data and experimental protocols necessary for a complete crystal structure analysis. To illustrate the expected data presentation and visualizations, a known, related structure could be used as a proxy, should such data become available.

Quantitative Crystallographic Data

A thorough crystal structure analysis would yield a set of precise quantitative data that describes the atomic arrangement within the crystal lattice. This data is typically presented in tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₁₀ClNO |

| Formula weight | 195.65 |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = value Å, α = 90° |

| b = value Å, β = value° | |

| c = value Å, γ = 90° | |

| Volume | value ų |

| Z (molecules per unit cell) | e.g., 4 |

| Calculated density | value Mg/m³ |

| Absorption coefficient | value mm⁻¹ |

| F(000) | value |

| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | e.g., 2.00 to 25.00° |

| Index ranges | h, k, l values |

| Reflections collected | value |

| Independent reflections | value [R(int) = value] |

| Completeness to theta | e.g., 99.9 % |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / params | values |

| Goodness-of-fit on F² | value |

| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |

| R indices (all data) | R1 = value, wR2 = value |

| Largest diff. peak and hole | values e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C2 | value |

| C2 | N1 | value |

| C6 | C7 | value |

| C7 | O1 | value |

| O1 | C10 | value |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| N1 | C2 | C1 | value |

| C2 | C1 | C6 | value |

| C1 | C6 | C7 | value |

| C6 | C7 | O1 | value |

| C7 | O1 | C10 | value |

Experimental Protocols

The acquisition of high-quality crystallographic data is contingent upon meticulous experimental procedures. A detailed report would include the following sections:

Synthesis and Crystallization

A synthetic route to this compound would be detailed, followed by the crystallization method. This often involves dissolving the compound in a suitable solvent or solvent mixture and allowing for slow evaporation, vapor diffusion, or cooling to promote the growth of single crystals of sufficient size and quality for X-ray diffraction.

X-ray Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The experimental setup would be described, including the make and model of the diffractometer, the X-ray source and wavelength, the temperature of data collection (often cryogenic to reduce thermal motion), and the strategy for collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The final refined model is validated using various crystallographic metrics.

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the process of crystal structure analysis.

Caption: Workflow for Crystal Structure Analysis.

Logical Relationship of Structural Features

In the absence of actual structural data for this compound, we can hypothesize the key intermolecular interactions that might be present in the crystal lattice. The protonated aniline group would be a prime hydrogen bond donor, while the chloride anion would be a strong hydrogen bond acceptor. The furan ring's oxygen atom could also act as a weaker hydrogen bond acceptor. Aromatic pi-stacking interactions between the phenyl and furan rings of adjacent molecules may also contribute to the overall packing.

Caption: Potential Intermolecular Interactions.

Should the crystal structure of this compound become available, this guide provides a robust framework for its comprehensive analysis and presentation to a scientific audience.

Potential Biological Activities of 2-(Furan-2-yl)aniline Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biological activities associated with 2-(furan-2-yl)aniline hydrochloride and its derivatives. The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, present in numerous compounds with a wide array of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an aniline moiety at the 2-position of the furan ring creates a unique pharmacophore with significant potential for further derivatization and biological evaluation. While specific data on the hydrochloride salts of these derivatives are limited in publicly available literature, this guide consolidates information on the parent compounds and closely related analogs to provide a comprehensive perspective on their potential therapeutic applications.

Synthesis of 2-(Furan-2-yl)aniline and its Hydrochloride Salt

The synthesis of 2-(furan-2-yl)aniline derivatives often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a furan-2-boronic acid derivative and an appropriately substituted aniline. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic synthesis methodologies.

Step 1: Suzuki-Miyaura Coupling to form 2-(Furan-2-yl)aniline

-

To a reaction vessel, add 2-bromoaniline (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a suitable solvent system, for example, a 3:1 mixture of toluene and water.

-

Add a base, such as sodium carbonate (2.0 eq).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(furan-2-yl)aniline.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-(furan-2-yl)aniline in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Potential Anticancer Activity

Derivatives of the furan-aniline scaffold have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| A furan-based derivative | MCF-7 (Breast) | 4.06 | [1] |

| Another furan-based derivative | MCF-7 (Breast) | 2.96 | [1] |

| 3-(Furan-2-yl)pyrazolyl chalcone | A549 (Lung) | 42.7 µg/mL | [2] |

| 3-(Furan-2-yl)pyrazolyl chalcone | HepG2 (Liver) | 26.6 µg/mL | [3] |

Note: The activity of a specific compound can vary significantly based on its full chemical structure. The data above is for structurally related compounds and should be considered as indicative of potential, not a direct measure of the activity of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[4][5][6][7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a this compound derivative) in culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a further 24 to 72 hours.

-

MTT Addition: Remove the medium and add fresh medium containing MTT (final concentration of 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway in Anticancer Activity

Furan derivatives have been shown to induce apoptosis in cancer cells. A plausible mechanism involves the activation of the caspase cascade, a family of proteases that execute programmed cell death.

Potential Antimicrobial Activity

The furan ring is a component of several established antimicrobial agents. It is therefore plausible that 2-(furan-2-yl)aniline derivatives may also exhibit antimicrobial properties.

Quantitative Data on Antimicrobial Activity

The following table presents minimum inhibitory concentration (MIC) values for some furan derivatives against various microbial strains. This data suggests the potential for this class of compounds to have antimicrobial effects.

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide | E. coli | 280 | [8] |

| Carbamothioyl-furan-2-carboxamide | S. aureus | 265 | [8] |

| Carbamothioyl-furan-2-carboxamide | B. cereus | 230 | [8] |

| L-Borneol possessing 2(5H)-furanone | S. aureus | 8-16 | [9] |

| L-Borneol possessing 2(5H)-furanone | C. albicans | 32-128 | [9] |

Note: The antimicrobial activity is highly dependent on the overall structure of the molecule.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The 2-(furan-2-yl)aniline scaffold represents a promising starting point for the development of novel therapeutic agents. While specific biological data on the hydrochloride derivatives are not extensively documented, the information available for structurally related furan-aniline compounds suggests potential for both anticancer and antimicrobial activities. The synthetic routes are generally accessible through standard cross-coupling methodologies, allowing for the generation of diverse libraries of derivatives for further screening. Future research should focus on the systematic evaluation of this compound and its analogs to fully elucidate their biological activities, mechanisms of action, and potential for clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to embark on such investigations.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer test with the MTT assay method [bio-protocol.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for 2-(Furan-2-yl)aniline Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(furan-2-yl)aniline hydrochloride, a versatile building block in the synthesis of complex heterocyclic compounds. The protocols outlined below are intended to serve as a guide for the practical application of this reagent in key organic transformations.

Overview of Synthetic Applications

This compound serves as a valuable precursor in a variety of synthetic transformations, primarily leveraging the reactivity of the aniline and furan moieties. Key applications include the synthesis of carbazoles, Pictet-Spengler-type reactions to access fused heterocyclic systems, and Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The furan ring itself is a prevalent scaffold in many biologically active compounds.[1] The hydrochloride salt form enhances the stability and handling of the parent aniline.

Pictet-Spengler-Like Reaction for the Synthesis of 3-(2-Acylvinyl)indoles

A significant application of 2-(furan-2-yl)aniline derivatives is their participation in acid-catalyzed reactions with aldehydes, which proceed via a Pictet-Spengler-like mechanism involving furan ring-opening and subsequent indole ring-closure. This transformation provides a direct route to 2,3-disubstituted indoles, which are important structural motifs in medicinal chemistry. The reaction of 2-(2-furyl)anilines with various (hetero)aromatic aldehydes yields 3-(2-acylvinyl)-2-(hetero)arylindoles.[2]

Experimental Protocol:

A general procedure for the synthesis of 3-(2-acylvinyl)-2-arylindoles from a 2-(furan-2-yl)aniline derivative is as follows[2]:

-

To a solution of the 2-(furan-2-yl)aniline derivative (1.0 mmol) and the desired aldehyde (1.2 mmol) in a suitable solvent such as acetic acid, is added a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

-

The reaction mixture is stirred at room temperature for a specified time, typically ranging from 1 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-(2-acylvinyl)-2-arylindole.

Data Presentation:

| Entry | Aldehyde | Acid Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | HCl | Acetic Acid | 1 | 18 | [2] |

| 2 | 4-Methoxybenzaldehyde | HCl | Acetic Acid | 1 | - | [2] |

| 3 | 2-Thiophenecarboxaldehyde | HCl | Acetic Acid | 1 | - | [2] |

Note: The yields can be optimized by adjusting the reaction conditions such as temperature and catalyst loading. The original study focused on substituted 2-(2-furyl)anilines, and the conditions may require adaptation for the hydrochloride salt.

Logical Workflow for Pictet-Spengler-Like Reaction:

Caption: Workflow for the synthesis of 3-(2-acylvinyl)-2-arylindoles.

Suzuki-Miyaura Cross-Coupling Reactions

The aniline moiety of 2-(furan-2-yl)aniline can be functionalized through halogenation (e.g., bromination or iodination) to introduce a leaving group suitable for palladium-catalyzed cross-coupling reactions. The resulting halo-2-(furan-2-yl)aniline can then be coupled with a variety of boronic acids or their esters to form C-C bonds, leading to the synthesis of more complex biaryl structures.

General Experimental Protocol:

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which would require optimization for a specific halo-2-(furan-2-yl)aniline substrate.

-

To a reaction vessel are added the halo-2-(furan-2-yl)aniline (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and a suitable ligand (e.g., a phosphine ligand, if required).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent (e.g., dioxane, toluene, or a mixture with water) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol) are added.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 |

Note: These are general conditions and the optimal choice of catalyst, ligand, base, and solvent is substrate-dependent.

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Carbazoles

Carbazoles are a class of nitrogen-containing heterocyclic compounds with significant biological and photophysical properties. 2-(Furan-2-yl)aniline can serve as a precursor to carbazole derivatives through reactions that involve the formation of a new six-membered ring. One potential strategy involves an intramolecular cyclization. While direct methods starting from 2-(furan-2-yl)aniline are not extensively documented, related syntheses suggest that intramolecular C-H amination or palladium-catalyzed cyclization could be viable routes.[3][4]

Proposed Synthetic Protocol (Hypothetical):

This proposed protocol is based on general methods for carbazole synthesis and would require experimental validation.

-

N-Arylation: The amino group of 2-(furan-2-yl)aniline could be arylated with a suitable aryl halide or triflate under Buchwald-Hartwig amination conditions to form an N,N-diaryl intermediate.

-

Intramolecular Cyclization: The resulting intermediate could then undergo an intramolecular cyclization. This might be achieved through a palladium-catalyzed C-H activation/C-N bond formation, or potentially through a photochemically or thermally induced cyclization.

Data Presentation: General Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 |

Logical Relationship for Proposed Carbazole Synthesis:

Caption: Proposed synthetic route to carbazoles from 2-(furan-2-yl)aniline.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of a range of heterocyclic compounds. The application notes and protocols provided herein offer a starting point for researchers to explore its utility in constructing complex molecular architectures for applications in drug discovery and materials science. Further optimization of the outlined conditions may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for 2-(furan-2-yl)aniline hydrochloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(furan-2-yl)aniline hydrochloride as a versatile building block for the synthesis of novel heterocyclic compounds, particularly furo-fused carbazole derivatives. The protocols detailed below, along with the characterization data and biological context, are intended to facilitate the exploration of this compound in synthetic and medicinal chemistry research.

Introduction

This compound is a valuable bifunctional starting material for the construction of complex heterocyclic systems. The presence of a reactive aniline moiety ortho to a furan ring allows for a variety of cyclization strategies to generate fused ring systems. Of particular interest is the synthesis of furo[3,2-b]carbazoles and related structures, which are scaffolds found in biologically active molecules. These compounds have garnered attention for their potential as anticancer agents, often through mechanisms such as the inhibition of topoisomerase II.

Synthesis of Furo[3,2-b]carbazole Derivatives

A key application of this compound is in the synthesis of furo[3,2-b]carbazole derivatives. This can be achieved through various synthetic strategies, including palladium-catalyzed intramolecular cyclization or classical methods like the Graebe-Ullmann reaction. The following protocol provides a general methodology for the synthesis of a substituted furo[2,3-c]quinolone, a related heterocyclic system, which can be adapted for the synthesis of furo[3,2-b]carbazoles from 2-(furan-2-yl)aniline.

Experimental Protocol: Synthesis of a Furo[2,3-c]quinolone Derivative

This protocol is adapted from the synthesis of furo[2,3-c]quinolone derivatives and serves as a representative example of the cyclization reactions that can be performed with 2-(furan-2-yl)aniline analogs.[1]

Materials:

-

This compound

-

Substituted benzylamine

-

1,10-Phenanthroline-5,6-dione (phd)

-

Iron(III) chloride (FeCl₃)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Nitrobenzene

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(furan-2-yl)aniline (derived from the hydrochloride salt by neutralization with a suitable base) (1.0 mmol) and a substituted benzylamine (1.2 mmol) in nitrobenzene (5 mL) is added 1,10-phenanthroline-5,6-dione (0.1 mmol), FeCl₃ (0.1 mmol), and p-toluenesulfonic acid monohydrate (0.2 mmol).

-

The reaction mixture is stirred at 80 °C under an air atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired furo[2,3-c]quinolone derivative.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Furo[2,3-c]quinolone Derivatives [1]

| Entry | Substituted Benzylamine | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 18 | 78 |

| 2 | 4-Methoxybenzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 20 | 82 |

| 3 | 4-Chlorobenzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 24 | 75 |

| 4 | 3,4-Dimethoxybenzylamine | phd/FeCl₃/TsOH·H₂O | Nitrobenzene | 80 | 22 | 85 |

Table 2: Spectroscopic Data for a Representative Furo[2,3-c]quinolone Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| Furo[2,3-c]quinolone Derivative | 8.15 (d, 1H), 7.90 (d, 1H), 7.60-7.40 (m, 5H), 7.30 (t, 1H), 7.10 (d, 1H), 4.50 (s, 2H) | 165.2, 158.4, 145.1, 140.3, 138.7, 129.5, 128.8, 128.2, 127.6, 125.4, 122.1, 118.9, 115.6, 111.2, 45.8 | [M+H]⁺ calculated for C₁₉H₁₄N₂O: 287.11; found: 287.12 |

Biological Activity of Furo-Fused Carbazoles

Furo-fused carbazole derivatives have demonstrated promising biological activities, including anticancer properties. Some of these compounds have been identified as potent topoisomerase II inhibitors.[2]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II inhibitors, such as the anticancer drug etoposide, act by stabilizing the covalent complex between the enzyme and the cleaved DNA.[3][4] This prevents the religation of the DNA strands, leading to an accumulation of DSBs. The presence of these persistent DSBs triggers a DNA damage response (DDR), which can ultimately lead to cell cycle arrest and apoptosis.[5][6]

Signaling Pathway of Topoisomerase II Inhibition

The following diagram illustrates the signaling pathway initiated by the inhibition of topoisomerase II by a furo-fused carbazole derivative.

Caption: Topoisomerase II Inhibition Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of furo-fused carbazole derivatives from this compound.

Caption: Synthetic and evaluative workflow.

Conclusion

This compound serves as a promising and versatile building block for the synthesis of biologically relevant furo-fused carbazole derivatives. The methodologies outlined in these notes provide a foundation for further exploration of this scaffold in the development of novel therapeutic agents, particularly in the field of oncology. The potential for these compounds to act as topoisomerase II inhibitors highlights a clear avenue for future drug discovery and development efforts.

References

- 1. Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological activities of new furo[3,4-b]carbazoles: potential topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic signalling by inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-(Furan-2-yl)aniline Hydrochloride in Medicinal Chemistry: A Detailed Overview

Introduction

2-(Furan-2-yl)aniline hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to the versatile pharmacological activities associated with its core structural motifs: the furan ring and the aniline moiety. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural component in numerous biologically active compounds. It often serves as a bioisostere for the phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability. The aniline scaffold is also a prevalent feature in many pharmaceuticals, contributing to a wide range of therapeutic effects. The hydrochloride salt form of 2-(furan-2-yl)aniline is typically employed to improve the compound's solubility and stability, facilitating its use in biological assays and potential pharmaceutical formulations.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 2-(furan-2-yl)aniline and its derivatives.

Application Notes

The 2-(furan-2-yl)aniline scaffold has been explored as a building block for the synthesis of novel compounds with potential therapeutic applications, primarily in the areas of anticancer and antimicrobial chemotherapy. The rationale behind its use often involves the isosteric replacement of a phenyl group with the furan moiety to modulate biological activity and pharmacokinetic properties.

Anticancer Applications

Derivatives of 2-(furan-2-yl)aniline have shown promise as anticancer agents, with research focusing on their ability to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis in various cancer cell lines. The furan ring in these compounds can be a critical pharmacophore, and its substitution pattern significantly influences the anticancer potency.

Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, several studies suggest that furan-based compounds can exert their anticancer effects through multiple pathways:

-

Tubulin Polymerization Inhibition: Some furan derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

-

Induction of Apoptosis: Furan-containing compounds have been observed to induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[1]

-

Kinase Inhibition: The aniline moiety is a well-known scaffold for designing kinase inhibitors. By incorporating a furan ring, novel derivatives can be synthesized to target specific protein kinases that are overexpressed or hyperactivated in cancer cells, thereby blocking downstream signaling pathways responsible for cell growth and survival.

Antimicrobial Applications

The furan nucleus is present in several established antimicrobial agents, and novel derivatives of 2-(furan-2-yl)aniline are being investigated for their potential to combat bacterial and fungal infections. The lipophilicity and electronic properties conferred by the furan ring can play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.

Spectrum of Activity: Furan derivatives have demonstrated activity against a range of pathogens, including:

-

Gram-positive bacteria: such as Staphylococcus aureus.

-

Gram-negative bacteria: such as Escherichia coli.

-

Fungi: such as Candida albicans.[2]

Quantitative Data

The following tables summarize the biological activity of various derivatives related to the 2-(furan-2-yl)aniline scaffold.

Table 1: Anticancer Activity of Furan-Based Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 4.06 | [3] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [3] |

| Compound 7g | A549 (Lung) | 27.7 µg/ml | [4] |

| Compound 7g | HepG2 (Liver) | 26.6 µg/ml | [4] |

| QW12 | HeLa (Cervical) | 10.58 | [5] |

| 5c | HeLa (Cervical) | 3.10 | [6] |

| 3d | HeLa (Cervical) | 0.038 | [7] |

| 3d | A549 (Lung) | 0.043 | [7] |

| 3d | HT29 (Colon) | 0.030 | [7] |

Table 2: Antimicrobial Activity of Furan-Derived Chalcones and Pyrazolines

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Chalcone 2a | Staphylococcus aureus | - | [8] |

| Chalcone 2a | Staphylococcus epidermidis | - | [8] |

| Chalcone 2a | Escherichia coli | - | [8] |

| Chalcone 2a | Klebsiella pneumoniae | - | [8] |

| Chalcone 2a | Candida albicans | - | [8] |

| Chalcone 2h | Staphylococcus aureus | - | [8] |

| Chalcone 2h | Staphylococcus epidermidis | - | [8] |

| Chalcone 2h | Escherichia coli | - | [8] |

| Chalcone 2h | Klebsiella pneumoniae | - | [8] |

| Chalcone 2h | Candida albicans | - | [8] |

| Pyrazoline 3d | Staphylococcus aureus | - | [8] |

| Pyrazoline 3d | Staphylococcus epidermidis | - | [8] |

| Pyrazoline 3d | Escherichia coli | - | [8] |

| Pyrazoline 3d | Klebsiella pneumoniae | - | [8] |

| Pyrazoline 3d | Candida albicans | - | [8] |

Note: Specific MIC values for the chalcone and pyrazoline derivatives were not explicitly provided in the referenced abstract, but the compounds were reported to show inhibitory activity.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives based on the 2-(furan-2-yl)aniline scaffold, adapted from the cited literature.

Protocol 1: Synthesis of Furan-Based Chalcone Derivatives

This protocol is a general procedure for the Claisen-Schmidt condensation to synthesize chalcones from a furan-containing ketone.

Materials:

-

2-Acetylfuran

-

Appropriate aromatic aldehyde

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Ice

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 2-acetylfuran (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of aqueous sodium hydroxide with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.[9]

Protocol 2: Synthesis of Furan-Containing Pyrazoline Derivatives

This protocol describes the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.

Materials:

-

Furan-based chalcone (from Protocol 1)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve the furan-based chalcone (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2 equivalents) to the solution.

-

Irradiate the reaction mixture in a microwave oven at a suitable power (e.g., 600 W) for a short duration (e.g., 2-4 minutes). Alternatively, the mixture can be refluxed for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the pyrazoline product.

-

Filter the solid, wash with water, and recrystallize from an appropriate solvent.[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (for dissolving formazan crystals)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the appropriate broth.

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of 2-(furan-2-yl)aniline derivatives.

Caption: Synthetic workflow for developing drug candidates from 2-(furan-2-yl)aniline.

Caption: Potential anticancer signaling pathways targeted by furan-aniline derivatives.

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]